![molecular formula C20H12BrN5 B2656180 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline CAS No. 327039-09-8](/img/structure/B2656180.png)
2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline
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Overview
Description
Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole .
Synthesis Analysis
The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups .Molecular Structure Analysis
Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B . Various structural analyses with UV, IR, and 1H-NMR spectra indicate that tautomer A is dominant .Chemical Reactions Analysis
Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Physical And Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid. It has a molar mass of 119.127 g·mol−1, a melting point of 100 °C, and a boiling point of 350 °C .Scientific Research Applications
Medicinal Chemistry and Drug Development
Benzotriazole derivatives have gained prominence in medicinal chemistry due to their versatile synthetic methods and pharmacological potential. Researchers have explored the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology . In the context of 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline , consider its potential as a scaffold for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable starting point for drug discovery.
Photoprotective Agents
Certain benzotriazole derivatives exhibit excellent UV-absorbing properties. For instance, dimers of 2-(hydroxyphenyl)benzotriazole have been used as UV absorbers in oil-in-water cosmetic emulsions, particularly in sun creams . The presence of the benzotriazole moiety contributes to their photoprotective behavior, shielding the skin from harmful UV radiation.
Photochemical Studies
Benzotriazole derivatives have been investigated in photochemical studies. For example, the photolysis of 1-substituted benzotriazole arylhydrazones leads to the formation of various products, including phenanthridin-6-yl-2-phenyldiazines and 1-arylamino-1H-benzimidazol-2-carboxylic acid ethyl esters . These studies provide insights into the reactivity and behavior of benzotriazole-containing compounds under light exposure.
Materials Science and Surface Modification
Benzotriazole derivatives are used as corrosion inhibitors and surface modifiers. Their ability to form protective layers on metal surfaces helps prevent corrosion. Researchers have explored their application in protecting metals like copper and silver . Investigate whether 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline can serve as an effective corrosion inhibitor or surface coating material.
Organic Synthesis and Catalysis
Benzotriazole itself acts as a synthetic auxiliary and catalyst in various reactions. It has been employed in the Baylis–Hillman reaction and various coupling reactions . Explore whether 2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline can participate in similar transformations or catalytic processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(benzotriazol-1-yl)-6-bromo-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN5/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)23-20(22-16)26-18-9-5-4-8-17(18)24-25-26/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPLMVUYTQAOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzotriazol-1-yl)-6-bromo-4-phenylquinazoline |
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